molecular formula C15H15IN2 B12626839 2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine CAS No. 918422-46-5

2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine

Cat. No.: B12626839
CAS No.: 918422-46-5
M. Wt: 350.20 g/mol
InChI Key: HCDDIYHFRUANRQ-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, ethyl, and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.

    Substitution Reactions: The cyclopropyl and ethyl groups are introduced through substitution reactions. For instance, cyclopropyl bromide and ethyl iodide can be used as alkylating agents.

    Iodination: The iodophenyl group is introduced via an iodination reaction, often using iodine or iodinating reagents like N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of biaryl compounds.

Scientific Research Applications

2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-4-ethyl-5-(4-bromophenyl)Pyrimidine
  • 2-cyclopropyl-4-ethyl-5-(4-chlorophenyl)Pyrimidine
  • 2-cyclopropyl-4-ethyl-5-(4-fluorophenyl)Pyrimidine

Uniqueness

2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine is unique due to the presence of the iodophenyl group, which can participate in specific reactions like the Suzuki-Miyaura coupling. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

CAS No.

918422-46-5

Molecular Formula

C15H15IN2

Molecular Weight

350.20 g/mol

IUPAC Name

2-cyclopropyl-4-ethyl-5-(4-iodophenyl)pyrimidine

InChI

InChI=1S/C15H15IN2/c1-2-14-13(10-5-7-12(16)8-6-10)9-17-15(18-14)11-3-4-11/h5-9,11H,2-4H2,1H3

InChI Key

HCDDIYHFRUANRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C2=CC=C(C=C2)I)C3CC3

Origin of Product

United States

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